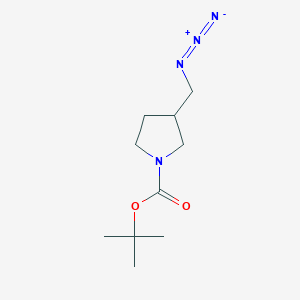

叔丁基-3-(叠氮甲基)吡咯烷-1-羧酸酯

描述

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound that can be associated with the synthesis of pyrrolidine derivatives, which are of significant interest due to their presence in various bioactive molecules and potential use in medicinal chemistry. The papers provided discuss the synthesis and properties of related pyrrolidine and azetidine compounds, which can offer insights into the behavior and reactivity of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which can be further oxidized to azetidine-2-carboxylic acids . Additionally, silylmethyl-substituted aziridines and azetidines can be used as masked 1,3- and 1,4-dipoles for cycloaddition reactions, with azetidines rearranging to the pyrrolidine skeleton under specific conditions . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acid derivatives from tert-butyl esters .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized by NMR spectroscopy and X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the molecular structure of substituted pyrrolidines has been determined through X-ray crystallographic analysis, showing intramolecular hydrogen bonding and stabilization of the crystal structure 10.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen can yield peroxidic intermediates that couple with nucleophiles to produce substituted pyrroles . Additionally, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involves reactions that confer antiinflammatory and analgesic properties, with some compounds showing dual inhibitory activity on prostaglandin and leukotriene synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves transformations that affect the compound's properties . The characterization of Schiff base compounds derived from tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate using spectroscopic methods also provides insights into their thermal and structural properties 10.

科学研究应用

N-杂环化合物的合成

手性磺酰胺,特别是叔丁基磺酰胺,已成为胺及其衍生物立体选择性合成中的突出手性助剂。该方法学有助于获得各种 N-杂环化合物,如哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物,它们是天然产物和治疗性化合物中不可或缺的成分。Philip 等人(2020 年)的综述概述了通过亚磺酰亚胺介导的叔丁基磺酰胺不对称 N-杂环化合物合成,涵盖了 2010 年至 2020 年的文献,并重点介绍了其在生成具有显着治疗潜力的化合物中的适用性 (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

吡咯烷在药物发现中的应用

吡咯烷环是一种五元氮杂环化合物,由于其 sp3 杂化,能够有效探索药效团空间,因此在药物化学中得到广泛应用。它对分子立体化学的贡献以及由于环的非平面性而增加的三维覆盖范围使其成为新型生物活性化合物的多功能支架。Li Petri 等人(2021 年)讨论了以吡咯烷环及其衍生物为特征的生物活性分子,强调了空间因素在生物活性中的重要性以及所研究化合物的构效关系 (SAR)。这项工作指导药物化学家设计具有不同生物学特征的新型吡咯烷化合物 (Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).

属性

IUPAC Name |

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRWLAIZUYEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

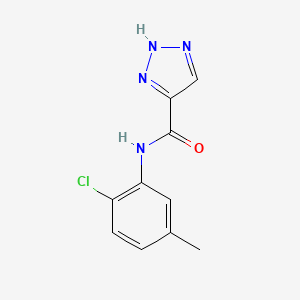

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)